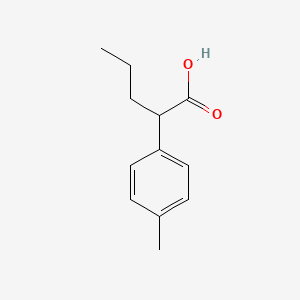
2-(p-Tolyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-トリル)ペンタン酸は、カルボン酸類に属する有機化合物です。これは、ペンタン酸鎖の第2炭素にp-トリル基が結合していることを特徴としています。
準備方法
合成経路と反応条件
2-(p-トリル)ペンタン酸の合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、p-トリル酢酸とn-ブチルリチウムをテトラヒドロフラン(THF)中で窒素雰囲気下で反応させることです。反応混合物を0℃に冷却し、イソブチルブロミドを滴下します。その後、反応混合物を室温まで昇温させ、一晩撹拌します。 生成物は、酸性化およびジエチルエーテルによる抽出によって得られます .
工業生産方法
2-(p-トリル)ペンタン酸の工業生産は、通常、上記と同様の反応条件を用いた大規模合成によって行われます。このプロセスは、より高い収率と純度を実現するために最適化されており、多くの場合、連続フロー反応器や自動化されたシステムを用いて、品質と効率の一貫性を確保しています。
化学反応の分析
反応の種類
2-(p-トリル)ペンタン酸は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するように酸化できます。
還元: 還元反応は、カルボン酸基をアルコールに変換できます。
置換: p-トリル基は、求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: 求電子置換反応では、多くの場合、臭素(Br2)や硝酸(HNO3)などの試薬が使用されます。
生成される主な生成物
酸化: p-トリルケトンまたはアルデヒドの生成。
還元: p-トリルアルコールの生成。
置換: 臭素化または硝化されたp-トリル誘導体の生成。
科学的研究の応用
2-(p-トリル)ペンタン酸は、科学研究でさまざまな用途があります。
化学: 有機合成におけるビルディングブロックとして、およびより複雑な分子の調製における中間体として使用されます。
生物学: その潜在的な生物学的活性と生体分子との相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、その潜在的な治療効果について研究されています。
産業: 特殊化学薬品や材料の製造に使用されます。
作用機序
2-(p-トリル)ペンタン酸の作用機序には、特定の分子標的および経路との相互作用が関係しています。カルボン酸基は、タンパク質や酵素と水素結合やイオン相互作用を形成し、それらの活性を調節する可能性があります。p-トリル基は疎水性相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似化合物との比較
類似化合物
ペンタン酸: p-トリル基を持たない、より単純なカルボン酸。
4-メチルペンタン酸: p-トリル基ではなく、メチル基を持つ同様の構造。
バレル酸: ペンタン酸の別名で、さまざまな用途で使用されています。
独自性
2-(p-トリル)ペンタン酸は、p-トリル基の存在により、独特の化学的および物理的特性を持っています。
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
2-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-4-11(12(13)14)10-7-5-9(2)6-8-10/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
TVVPUOGAKUOSBY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=C(C=C1)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















